4-Amino-N-isobutyl-2-methoxybenzenesulfonamide
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Overview
Description
4-Amino-N-isobutyl-2-methoxybenzenesulfonamide is an organic compound characterized by the presence of an amino group, an isobutyl group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide typically involves multiple steps:
Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.
Alkylation: The amino group is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-isobutyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 4-Nitro-N-isobutyl-2-methoxybenzenesulfonamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-isobutyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Industrial Processes: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-methyl-2-methoxybenzenesulfonamide: Similar structure but with a methyl group instead of an isobutyl group.
4-Amino-N-ethyl-2-methoxybenzenesulfonamide: Contains an ethyl group instead of an isobutyl group.
4-Amino-N-propyl-2-methoxybenzenesulfonamide: Features a propyl group in place of the isobutyl group.
Uniqueness
4-Amino-N-isobutyl-2-methoxybenzenesulfonamide is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-amino-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8(2)7-13-17(14,15)11-5-4-9(12)6-10(11)16-3/h4-6,8,13H,7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJJHLBCVBLICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=C(C=C(C=C1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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